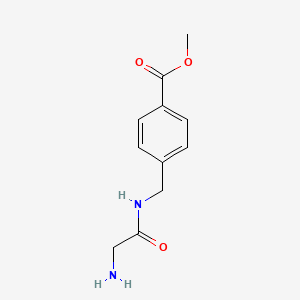
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩は、分子式C12H16N2·HClの化学化合物です。これは、複素環式芳香族有機化合物であるインドールの誘導体です。
準備方法
合成経路と反応条件
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩の合成は、通常、以下の手順を伴います。
出発物質: 合成は2,5-ジメチルインドールから始まります。
アルキル化: インドールは、制御された条件下でエチルアミンを使用してアルキル化され、2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミンが形成されます。
塩酸塩形成: 遊離塩基は、次に塩酸と反応させることによってその塩酸塩に変換されます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化され、多くの場合、自動化システムと高度な精製技術を使用します。
化学反応の分析
反応の種類
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するインドール誘導体を形成するために酸化されることができます。
還元: 還元反応は、インドール環またはエチルアミン側鎖を変更できます。
置換: 求電子置換反応は、インドール環、特に3位で起こり得ます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(例:臭素)またはニトロ化合物などの試薬を置換反応に使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はインドール-3-カルボン酸誘導体を生成する可能性があり、置換反応はインドール環にさまざまな官能基を導入できます。
科学的研究の応用
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩は、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、その潜在的な生物学的活性を研究するために使用されます。
医学: 特に神経薬理学の分野で、その潜在的な治療効果を調査するための研究が進められています。
産業: これは、新しい材料の開発や他の化学化合物の合成における中間体として使用される可能性があります。
作用機序
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節できます。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
トリプタミン: 類似のインドール構造を持つ天然化合物。
5-メトキシトリプタミン: 5位にメトキシ基を持つ別のインドール誘導体。
N-メチルトリプタミン: トリプタミンのメチル化誘導体。
独自性
2-(2,5-ジメチル-1H-インドール-3-イル)エタンアミン塩酸塩は、インドール環の2位と5位に2つのメチル基が存在するため、ユニークです。この構造的修飾は、その化学反応性と生物学的活性を影響を与える可能性があり、他のインドール誘導体とは異なります。
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12;/h3-4,7,14H,5-6,13H2,1-2H3;1H |
InChIキー |
GVJJKUCNWFNCHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)









